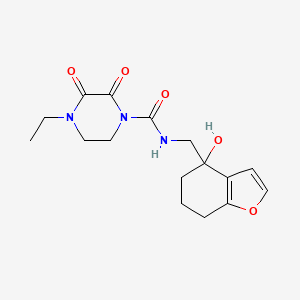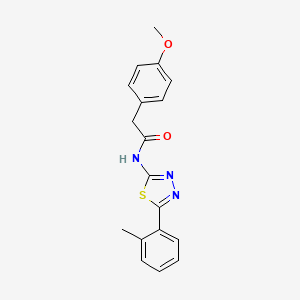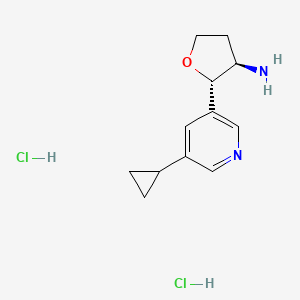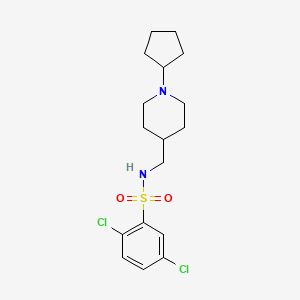![molecular formula C23H15ClN4O4 B3010216 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326856-76-1](/img/structure/B3010216.png)
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, including anticancer properties. The compound is structurally related to quinazolinone derivatives that have been synthesized and evaluated for their biological activities, particularly as receptor antagonists and for their cytotoxic effects against cancer cell lines .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reaction procedures. For instance, the synthesis of quinazolinone-1,3,4-oxadiazole conjugates involves the initial formation of 3-amino-4(3H) quinazolinone derivatives, followed by reaction with chloroacetyl chloride to yield intermediate acetamide derivatives. These intermediates are then treated with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol to produce the final coupled derivatives . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies involving cyclization, etheration, and the use of various reagents and catalysts are common in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be modified at various positions to yield compounds with different biological activities. The presence of a 1,2,4-oxadiazole ring, as seen in the compound of interest, is a common modification that can confer specific properties, such as enhanced cytotoxicity against cancer cell lines . Molecular modeling studies are often employed to rationalize the affinities of these derivatives for different receptors, as seen in the case of AMPA and kainate receptor selective antagonists .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions depending on the functional groups present in their structure. For example, the free 3-hydroxy group in some quinazolinone derivatives is crucial for binding to receptors such as Gly/NMDA, AMPA, and high-affinity kainate receptors. The introduction of heterocyclic moieties can yield compounds with selective antagonist properties . The chemical reactivity of these compounds is also influenced by the substituents on the quinazolinone ring, which can affect their cytotoxic activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, including the compound , are influenced by their molecular structure. These properties can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. These techniques help in confirming the structure of synthesized compounds and in understanding their physicochemical characteristics . The presence of specific substituents and functional groups can affect properties such as solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, which is known for its biological activity. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs that demonstrated significant antitumor activity toward a panel of 11 cell lines in vitro, highlighting the compound's potential in cancer research (Maftei et al., 2013).
Antitumor Activity
The antitumor potential of quinazoline derivatives has been a significant focus. For example, studies have explored the synthesis of quinazoline-2,4-dione derivatives as potential antitumor agents, revealing their capability to inhibit the growth of multiple human tumor cell lines. This research suggests that modifications to the quinazoline structure can enhance antitumor activity, presenting a promising area for the development of new cancer therapies (Zhou et al., 2013).
Biological Evaluation for Antimicrobial and Antimalarial Activities
Quinoline-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial, antitubercular, antimalarial, and cytotoxic activities. The study by Ladani and Patel (2015) found that these compounds exhibit significant biological activity, including against tuberculosis and malaria, underscoring the compound's versatility in addressing various infectious diseases (Ladani & Patel, 2015).
将来の方向性
特性
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVGIRYJNLVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)
![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)


![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)
![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)
